![molecular formula C11H9N5O4S B14805833 5-[2-(2-methyl-5-nitrophenyl)hydrazinylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14805833.png)
5-[2-(2-methyl-5-nitrophenyl)hydrazinylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2-methyl-5-nitrophenyl)hydrazono]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a complex organic compound that belongs to the class of hydrazones and pyrimidinediones This compound is characterized by its unique structure, which includes a hydrazono group attached to a pyrimidinedione ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-methyl-5-nitrophenyl)hydrazono]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione typically involves the reaction of 2-methyl-5-nitroaniline with barbituric acid derivatives. The process begins with the diazotization of 2-methyl-5-nitroaniline to form the corresponding diazonium salt. This intermediate is then reacted with barbituric acid under controlled conditions to yield the desired hydrazono compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[(2-methyl-5-nitrophenyl)hydrazono]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydrazono group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted hydrazono derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(2-methyl-5-nitrophenyl)hydrazono]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial and anticancer agent due to its ability to inhibit specific enzymes and pathways.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic and optical properties.
Biological Studies: It is used in studying enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 5-[(2-methyl-5-nitrophenyl)hydrazono]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it inhibits urease activity by binding to the enzyme’s active site, thereby preventing the hydrolysis of urea . In anticancer research, it may inhibit matrix metalloproteinases and kinases, leading to reduced tumor growth and metastasis .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share similar structural features and have comparable biological activities.
Thiazole Derivatives: Known for their antimicrobial and anticancer properties, these compounds also exhibit similar mechanisms of action.
Uniqueness
5-[(2-methyl-5-nitrophenyl)hydrazono]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione stands out due to its specific hydrazono and pyrimidinedione moieties, which confer unique reactivity and biological activity
Properties
Molecular Formula |
C11H9N5O4S |
|---|---|
Molecular Weight |
307.29 g/mol |
IUPAC Name |
6-hydroxy-5-[(2-methyl-5-nitrophenyl)diazenyl]-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C11H9N5O4S/c1-5-2-3-6(16(19)20)4-7(5)14-15-8-9(17)12-11(21)13-10(8)18/h2-4H,1H3,(H3,12,13,17,18,21) |
InChI Key |
NHQBJHDGJXZVJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N=NC2=C(NC(=S)NC2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}benzene-1,2-diol](/img/structure/B14805753.png)
![3-{[(E)-(4-methoxynaphthalen-1-yl)methylidene]amino}benzamide](/img/structure/B14805755.png)
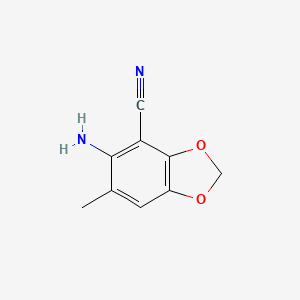

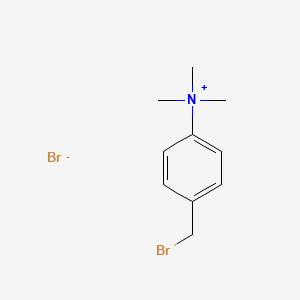
![2-(benzhydrylideneamino)-1-[(1S)-10,10-dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]ethanone](/img/structure/B14805783.png)
![(2E)-N'-[(2,4-dibromo-6-methylphenoxy)acetyl]-3-(4-fluorophenyl)prop-2-enehydrazide](/img/structure/B14805784.png)
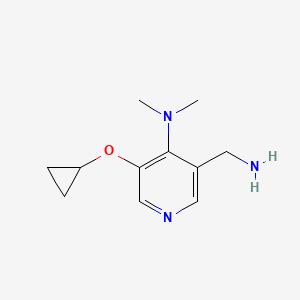
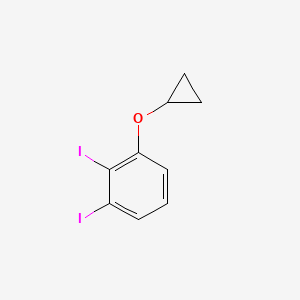
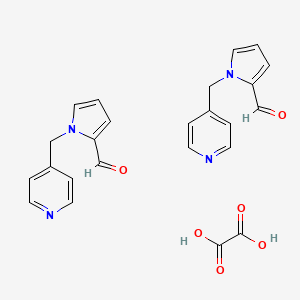
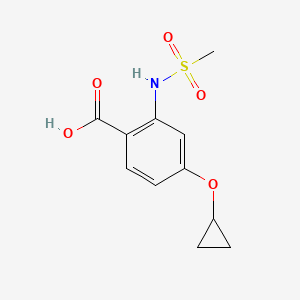
![2-(4-bromophenoxy)-N'-[(1E)-1-(furan-2-yl)ethylidene]acetohydrazide](/img/structure/B14805817.png)
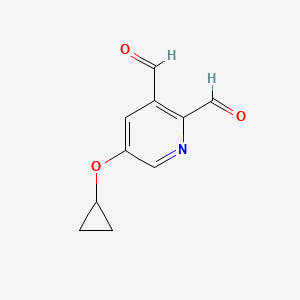
![1-[Dimethyl-(2-methylprop-2-enoylamino)azaniumyl]propan-2-olate](/img/structure/B14805835.png)
